4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole
Overview
Description
Triazoles are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms . The compound you mentioned has additional chloromethyl and chlorophenylmethyl groups attached to it, which could potentially affect its reactivity and properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity . These properties can be predicted using computational chemistry or determined experimentally, but specific data for this compound is not available in my current resources.Scientific Research Applications
Synthesis and Material Applications
Triazole derivatives have been synthesized for use as energetic materials , with studies highlighting their preparation and the evaluation of their thermal stability and density. These materials are notable for their good thermal stability and relatively high density, making them potential candidates for applications in energetic materials (Wang et al., 2007).
Corrosion Inhibition
Research on triazole derivatives also explores their role as corrosion inhibitors . The efficiency of these compounds in preventing corrosion and dissolution of metals in acidic environments has been investigated, with findings indicating significant inhibition effects. For example, certain triazole derivatives have been shown to offer high inhibition efficiency, protecting metals in environments like hydrochloric acid solutions (Bentiss et al., 2007; Lagrenée et al., 2002).
Safety and Hazards
properties
IUPAC Name |
4-(chloromethyl)-1-[(3-chlorophenyl)methyl]triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-5-10-7-15(14-13-10)6-8-2-1-3-9(12)4-8/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOOJTWZVATZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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